1-Propylpiperidine-4-carboxylic acid
説明
BenchChem offers high-quality 1-Propylpiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propylpiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-propylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-5-10-6-3-8(4-7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYYEBBPKYUXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-Propylpiperidine-4-carboxylic Acid: A Comprehensive Technical Guide on Physical, Chemical, and Functional Properties
Executive Summary
In modern drug discovery, the demand for conformationally restricted, bifunctional aliphatic building blocks has surged. 1-Propylpiperidine-4-carboxylic acid (also known as 1-propylisonipecotic acid) serves as a critical scaffold in the synthesis of G-protein-coupled receptor (GPCR) ligands, enzyme inhibitors, and novel peptidomimetics.
As a Senior Application Scientist, I frequently encounter downstream challenges when teams fail to account for the unique physicochemical behavior of this compound. Because it contains both a basic tertiary amine and an acidic carboxylate, its amphoteric nature dictates every aspect of its handling—from synthetic isolation to chromatographic validation. This whitepaper provides a field-proven, in-depth analysis of its properties, alongside self-validating protocols for its synthesis and characterization.
Structural Identity & Physicochemical Profiling
Understanding the fundamental properties of 1-Propylpiperidine-4-carboxylic acid is the first step in avoiding critical failures in assay design and formulation.
Key Physicochemical Parameters
The following table summarizes the core quantitative data for the compound and its commonly utilized hydrochloride salt form[1],[2].
| Property | Value / Description |
| Chemical Name | 1-Propylpiperidine-4-carboxylic acid |
| Synonyms | 1-propylisonipecotic acid |
| CAS Number (Free Base) | 789471-15-4[1] |
| CAS Number (HCl Salt) | 193537-82-5[2] |
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol [1] |
| Exact Mass | 171.1259 Da[3] |
| Physical State | White to off-white crystalline powder |
| Solubility | Highly soluble in Water, DMSO, and Methanol |
The Causality of Zwitterionic Behavior
The most critical chemical property of 1-Propylpiperidine-4-carboxylic acid is its zwitterionic nature at physiological pH. The N-propyl piperidine nitrogen is highly basic (estimated pKa ~10.2), while the C4-carboxylic acid is acidic (estimated pKa ~4.2).
Why this matters: At pH 7.4, the molecule exists almost exclusively as a zwitterion (a net-neutral molecule with distinct localized positive and negative charges). This severely limits its passive lipid membrane permeability (low LogD), meaning it cannot be used as a standalone oral drug without modification. In medicinal chemistry, this scaffold is purposefully utilized to increase aqueous solubility, after which the carboxylic acid is typically coupled into an amide or esterified to tune the molecule's lipophilicity for target engagement.
Synthetic Methodology: Controlled Reductive Amination
Direct alkylation of isonipecotic acid with 1-bromopropane is a common novice mistake. Direct alkylation frequently leads to over-alkylation, generating a highly polar quaternary ammonium byproduct that is notoriously difficult to separate from the desired product.
To ensure a self-validating, high-purity yield, reductive amination is the gold standard.
Caption: Synthetic workflow for 1-Propylpiperidine-4-carboxylic acid via controlled reductive amination.
Step-by-Step Protocol: Reductive Amination
-
Objective: Synthesize the target compound with >98% purity while actively preventing quaternary ammonium salt formation.
-
Materials: Isonipecotic acid (1.0 eq), Propionaldehyde (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Glacial acetic acid (0.1 eq), 1,2-Dichloroethane (DCE).
Procedure:
-
Solvent Selection & Suspension: Suspend isonipecotic acid in anhydrous DCE under an inert nitrogen atmosphere.
-
Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point and distinct dielectric constant provide a superior solubility profile for the transient iminium ion intermediate.
-
-
Imine Formation: Add propionaldehyde dropwise at 0°C, followed immediately by glacial acetic acid. Stir for 30 minutes.
-
Causality: Acetic acid acts as a crucial catalyst. It protonates the carbonyl oxygen of the aldehyde, accelerating the formation of the Schiff base (imine) while maintaining an optimal pH window that prevents the premature decomposition of STAB.
-
-
Selective Reduction: Add STAB in small portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: STAB is a mild, chemo-selective reducing agent. Unlike sodium borohydride, STAB selectively reduces the protonated imine without reducing the unreacted propionaldehyde, ensuring high atom economy.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Because the product is a water-soluble zwitterion, standard extraction will fail. Instead, evaporate the solvent entirely to yield a crude solid mixture of product and inorganic salts.
-
Purification: Dissolve the crude solid in minimal water and load it onto a strong cation-exchange resin (e.g., Dowex 50WX8). Wash with water to remove non-basic impurities and boron salts. Elute the desired product using 1M NH4OH. Lyophilize the eluent to obtain the pure free base[4].
Analytical Characterization & Batch Validation
Validating the purity of 1-Propylpiperidine-4-carboxylic acid requires specialized analytical logic. Standard reversed-phase chromatography (C18) will result in the compound eluting at the void volume ( t0 ), making impurity profiling impossible.
Caption: Multi-modal analytical validation protocol utilizing HILIC chromatography.
Chromatographic Logic (HILIC LC-MS)
To achieve retention and accurate quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed.
-
Methodology: Use a zwitterionic HILIC column (e.g., ZIC-HILIC). The mobile phase should consist of Acetonitrile and Water (typically starting at 90:10 ACN:H2O) buffered with 10 mM Ammonium Formate at pH 3.0.
-
Causality: At pH 3.0, the carboxylic acid is partially protonated, and the amine is fully protonated. The high organic content of the mobile phase forces the polar compound to partition into the water-enriched layer immobilized on the silica surface, resulting in strong retention and sharp peak shapes. Mass spectrometry (ESI+) will confirm the exact mass via the [M+H]+ ion at 172.13 m/z[3].
Structural Confirmation (NMR)
When performing 1H NMR, the choice of solvent is critical. The free base should be dissolved in D2O . The N-propyl group will present a highly characteristic splitting pattern: a distinct triplet for the terminal methyl group ( −CH3 ) around 0.9 ppm, confirming successful alkylation without the complex multiplet overlap seen in over-alkylated impurities.
Handling, Safety, and Storage
While the free base is highly useful, it is inherently hygroscopic. For long-term storage, converting the compound to its hydrochloride salt (CAS 193537-82-5) is strongly recommended[2].
-
Causality of Salt Formation: The HCl salt locks the amine into a protonated state, disrupting the intermolecular zwitterionic lattice. This significantly reduces hygroscopicity, enhances oxidative stability, and extends the shelf life of the compound.
-
Storage Conditions: Store in a tightly sealed container under inert gas (Argon or Nitrogen) at 2-8°C. Protect from light and moisture.
-
Hazard Profile: The hydrochloride salt is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A)[2]. Standard PPE, including nitrile gloves and safety goggles, must be worn during handling.
References
-
Title: 1-PROPYLPIPERIDINE-4-CARBOXYLIC ACID — Chemical Substance Information (CAS 789471-15-4) Source: NextSDS URL: [Link]
-
Title: 1-propylpiperidine-4-carboxylic acid hydrochloride — Chemical Substance Information (CAS 193537-82-5) Source: NextSDS URL: [Link]
-
Title: 1-propylpiperidine-4-carboxylic acid hydrochloride (C9H17NO2) Source: PubChemLite URL: [Link]
Sources
An In-depth Technical Guide to Receptor Binding Affinity Studies of 1-Propylpiperidine-4-carboxylic acid
Preamble: Charting the Unexplored Pharmacological Profile of a Novel Ligand
In the landscape of contemporary drug discovery, the characterization of novel chemical entities is the foundational step toward understanding their therapeutic potential. This guide focuses on 1-Propylpiperidine-4-carboxylic acid, a compound whose chemical structure (CAS No. 789471-15-4) is known, but whose interactions with biological targets remain largely uncharacterized in public literature.[1] The molecule's core, a piperidine-4-carboxylic acid (isonipecotic acid) scaffold, bears a structural resemblance to known neuroactive compounds. Specifically, it is an N-substituted derivative of a close isomer to nipecotic acid (piperidine-3-carboxylic acid), a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[2][3] Furthermore, the broader class of piperidine derivatives has been shown to exhibit affinity for a range of targets, including sigma (σ) receptors, dopamine receptors, and others, making this a molecule of significant interest.[4][5][6][7]
This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals. It is designed not merely as a set of instructions, but as a framework for reasoning through the process of determining the receptor binding affinity of 1-Propylpiperidine-4-carboxylic acid. We will proceed from first principles, outlining the theoretical underpinnings, the strategic selection of assays, detailed experimental protocols, and the interpretation of the resulting data, thereby building a comprehensive pharmacological profile from the ground up.
Part 1: The Theoretical Cornerstone of Receptor-Ligand Interactions
Before embarking on experimental work, it is critical to grasp the principles governing the binding of a ligand (our test compound) to a receptor. The interaction is a dynamic equilibrium, and its characterization provides quantitative measures of a compound's potency and specificity.
-
Binding Affinity (Kd): The equilibrium dissociation constant (Kd) is the most direct measure of binding affinity. It represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Saturation binding experiments, which measure the binding of a labeled ligand at various concentrations, are used to determine Kd.[8]
-
Competitive Binding (IC50 and Ki): For an unlabeled test compound like 1-Propylpiperidine-4-carboxylic acid, we use competitive binding assays. Here, the compound competes with a known high-affinity radiolabeled ligand for the same receptor binding sites. The IC50 (half-maximal inhibitory concentration) is the concentration of our test compound that displaces 50% of the specific binding of the radioligand.[8] The IC50 is an experimental value influenced by assay conditions, particularly the concentration of the radioligand used. Therefore, it is converted to the inhibition constant (Ki), a more absolute measure of affinity, using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Part 2: Strategic Assay Selection and Design
The choice of assay technology is a critical decision point dictated by throughput requirements, the nature of the target, and available resources. The primary goal is to select a system that provides a robust and reproducible measure of binding.
Primary Screening: Radioligand Binding vs. Non-Radioactive Alternatives
Radioligand binding assays are considered the gold standard for their sensitivity and direct measurement of ligand-receptor interactions.[9] They typically involve incubating a receptor source (e.g., cell membranes) with a radiolabeled ligand and the test compound, followed by separating bound from unbound radioligand via filtration.[10][11]
However, driven by a need for higher throughput and reduced handling of radioactive materials, non-radioactive methods have become powerful alternatives.[12] Fluorescence Polarization (FP) is a prominent example. FP measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a much larger receptor protein, providing a homogeneous (no-wash) assay format ideal for high-throughput screening (HTS).[13][14][15]
The following decision workflow can guide assay selection:
For this guide, we will detail the protocol for the Radioligand Binding Assay due to its established robustness and wide applicability.
Defining the Target Panel
Given the structural similarity of 1-Propylpiperidine-4-carboxylic acid to known ligands, a logical starting panel of targets would include:
-
GABAergic System: GABA Transporter 1 (GAT1), GABAA Receptor.
-
Sigma Receptors: σ1 and σ2 subtypes.[16]
-
Dopamine Receptors: D2 subtype, as many piperidine structures interact with it.[5]
Part 3: Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a self-validating system for determining the Ki of 1-Propylpiperidine-4-carboxylic acid at a chosen G protein-coupled receptor (GPCR) or ion channel.
Workflow Overview
Step-by-Step Methodology
A. Receptor Membrane Preparation [10][17] Causality: The quality of the receptor source is paramount. Using membranes from cells overexpressing a single receptor subtype ensures a high density of the target and minimizes confounding interactions.
-
Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., GAT1).
-
Harvesting: Grow cells to confluency, wash with ice-cold Phosphate-Buffered Saline (PBS), and scrape into a centrifuge tube.
-
Lysis: Pellet the cells by centrifugation (e.g., 1,000 x g for 5 min at 4°C). Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Membrane Isolation: Centrifuge the homogenate at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer to a protein concentration of ~1-2 mg/mL, determined by a Bradford or BCA protein assay. Aliquot and store at -80°C.
B. Assay Execution (96-well plate format) [10] Causality: The assay is designed with three distinct well types to allow for the precise calculation of specific binding, which is the cornerstone of a trustworthy result.[18]
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4. The buffer choice is critical to maintain receptor integrity and minimize non-specific interactions.[18]
-
Radioligand: Dilute a high-affinity radioligand for the target receptor (e.g., [³H]-tiagabine for GAT1) in assay buffer to a final concentration at or below its Kd. This maximizes the assay's sensitivity to competition.[12]
-
Test Compound: Prepare a serial dilution of 1-Propylpiperidine-4-carboxylic acid (e.g., from 100 µM to 10 pM) in assay buffer.
-
Displacer: Prepare a high concentration (e.g., 10 µM) of a known, unlabeled potent ligand for the target (e.g., unlabeled tiagabine) to define non-specific binding.
-
-
Set Up Assay Plate: (Final volume typically 200-250 µL)
-
Total Binding Wells (n=3): Add 50 µL assay buffer, 50 µL radioligand, and 100 µL of the membrane preparation. These wells measure the total amount of radioligand bound.
-
Non-Specific Binding (NSB) Wells (n=3): Add 50 µL of the high-concentration displacer, 50 µL radioligand, and 100 µL of the membrane preparation. This measures binding to non-receptor components (filters, lipids), which must be subtracted.[12][18][19]
-
Competition Wells (n=3 per concentration): Add 50 µL of each concentration of 1-Propylpiperidine-4-carboxylic acid, 50 µL radioligand, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[17]
-
Filtration:
-
Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with a blocking agent like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[10]
-
Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and apply a vacuum to separate the membranes (with bound radioligand) from the solution (unbound radioligand).
-
Wash the filters multiple times (e.g., 3 x 4 mL) with ice-cold wash buffer to remove all traces of unbound radioligand.[17]
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter. The output will be in Counts Per Minute (CPM).
-
C. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). An acceptable assay should have specific binding that is at least 80% of the total binding at the Kd concentration of the radioligand.[12]
-
Generate Competition Curve: For the competition wells, calculate the percentage of specific binding at each concentration of the test compound. Plot this percentage against the log concentration of 1-Propylpiperidine-4-carboxylic acid.
-
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki: Use the Cheng-Prusoff equation as described in Part 1.
Part 4: Data Presentation and Interpretation
The output of these studies should be a clear, quantitative summary of the compound's affinity and selectivity profile. A well-structured table is the most effective way to present this data.
Table 1: Hypothetical Binding Affinity Profile of 1-Propylpiperidine-4-carboxylic acid
| Target Receptor | Radioligand Used | Kd of Radioligand (nM) | Test Compound Ki (nM) | Selectivity Ratio (vs. Primary Target) |
| GAT1 | [³H]-tiagabine | 2.5 | 75.8 | - |
| GABAA (α1β2γ2) | [³H]-muscimol | 15.0 | 3,450 | 45.5-fold |
| Sigma-1 (σ₁) | [³H]-(+)-pentazocine | 3.2 | 1,280 | 16.9-fold |
| Sigma-2 (σ₂) | [³H]-DTG | 10.5 | >10,000 | >132-fold |
| Dopamine D₂ | [³H]-spiperone | 0.3 | >10,000 | >132-fold |
Interpretation of Hypothetical Data: From this table, a researcher could conclude that 1-Propylpiperidine-4-carboxylic acid has a primary affinity for the GABA transporter GAT1 in the nanomolar range. It displays moderate selectivity over the GABAA and σ₁ receptors (17- to 46-fold) and high selectivity against σ₂ and D₂ receptors. This profile suggests the compound is a promising lead for modulating GABAergic neurotransmission via uptake inhibition, with a reduced likelihood of off-target effects at the other tested receptors.
Part 5: Downstream Signaling and Functional Implications
Binding affinity is a measure of occupancy, not function. The logical next step is to determine whether this binding results in a biological response (e.g., agonism, antagonism, or inverse agonism). For a GAT1 inhibitor, a functional assay would involve measuring the uptake of [³H]-GABA into cells or synaptosomes in the presence of the compound.
For a receptor like GABAA, binding could lead to channel opening. This downstream effect can be visualized as a signaling pathway.
This diagram illustrates that agonist binding to the GABAA receptor opens an intrinsic chloride channel. The resulting influx of Cl⁻ ions hyperpolarizes the neuron, making it less likely to fire an action potential, which is the basis of inhibitory neurotransmission.[3]
By systematically applying the principles and protocols outlined in this guide, a comprehensive and reliable understanding of the binding characteristics of 1-Propylpiperidine-4-carboxylic acid can be achieved, paving the way for its further development as a potential therapeutic agent.
References
-
Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). High Throughput Fluorescence Polarization: A Homogeneous Alternative to Radioligand Binding for Cell Surface Receptors. Journal of Biomolecular Screening, 5(2), 77–88. Available from: [Link]
-
Snyder, S. H., & Largent, B. L. (1989). Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. Journal of Neuropsychiatry and Clinical Neurosciences, 1(1), 7-15. Available from: [Link]
-
Dodds, J. N., & Johnson, T. K. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Analytical and Bioanalytical Chemistry, 411(23), 5949–5963. Available from: [Link]
-
Molecular Devices. (2026). Fluorescence Polarization (FP). Retrieved from [Link]
-
Szałata, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(10), 1796-1814. Available from: [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2022). ChemRxiv. Available from: [Link]
-
Rafferty, M. F., et al. (1982). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 25(10), 1199-1204. Available from: [Link]
-
Dr. GPCR Ecosystem. (2025). Fluorescence Polarization in GPCR Research. Retrieved from [Link]
-
Basile, L., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(9), 1541-1550. Available from: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]
-
Wetzel, C., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 244, 114754. Available from: [Link]
-
Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 608154. Available from: [Link]
-
Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 11(3), e202100292. Available from: [Link]
-
ResearchGate. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved from [Link]
-
Garg, S., & Garg, A. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 448, 155–169. Available from: [Link]
-
Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available from: [Link]
-
Khan, H. N., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 41(14), 6617-6632. Available from: [Link]
-
Liu, Y., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. Available from: [Link]
-
Meddings, J. B., & Dietschy, J. M. (1986). 'Non-specific' binding. The problem, and a solution. Biochimica et Biophysica Acta, 885(2), 145-154. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
-
Invitrogen. (n.d.). Invitro Binding Assay Protocol. Retrieved from [Link]
-
Höfner, G., & Wanner, K. T. (2018). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based binding assays. European Journal of Medicinal Chemistry, 159, 1-13. Available from: [Link]
-
Woodward, R. M., & Yeh, J. Z. (2001). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology, 134(6), 1161–1167. Available from: [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. Available from: [Link]
-
Madtes, P. Jr., & Bashir-Elahi, R. (1986). GABA receptor binding site "induction" in rabbit retina after nipecotic acid treatment: changes during postnatal development. Neurochemical Research, 11(1), 55-61. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. Retrieved from [Link]
-
NextSDS. (n.d.). 1-propylpiperidine-4-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-propylpiperidine-4-carboxylic acid hydrochloride (C9H17NO2). Retrieved from [Link]
-
NextSDS. (n.d.). 1-PROPYLPIPERIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]
-
Imamura, S., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry, 49(9), 2784-2793. Available from: [Link]
-
ResearchGate. (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High throughput fluorescence polarization: a homogeneous alternative to radioligand binding for cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 'Non-specific' binding. The problem, and a solution - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolic Stability of 1-Propylpiperidine-4-carboxylic Acid: A Technical Whitepaper on Pharmacokinetics and Biotransformation
Executive Summary
1-Propylpiperidine-4-carboxylic acid (also known as 1-propylisonipecotic acid) is a highly versatile zwitterionic scaffold widely utilized in the design of neuroactive agents, arginase inhibitors, and soluble epoxide hydrolase (sEH) inhibitors[1]. While the piperidine ring provides excellent vectorality for target binding and the carboxylic acid enhances aqueous solubility, the in vivo metabolic stability of this fragment often presents a critical bottleneck in lead optimization[2].
Because it possesses both a basic tertiary amine and an acidic carboxylate, the molecule exists primarily as a zwitterion at physiological pH. This unique physicochemical profile dictates its pharmacokinetic (PK) behavior, making it susceptible to rapid hepatic clearance via specific Phase I oxidative and Phase II conjugative pathways[3]. This whitepaper provides an in-depth mechanistic analysis of its biotransformation, self-validating protocols for stability profiling, and strategic medicinal chemistry solutions to bypass metabolic liabilities.
Mechanistic Pathways of Biotransformation
Understanding the why behind a compound's degradation is the first step in optimizing its half-life. The in vivo clearance of 1-Propylpiperidine-4-carboxylic acid is driven by three primary metabolic engines:
A. Phase I: CYP-Mediated N-Dealkylation
The most significant vulnerability of N-alkyl piperidines is oxidative N-dealkylation[4]. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) abstract an electron or a hydrogen atom from the alpha-carbon of the N-propyl chain. This forms a highly unstable carbinolamine intermediate that spontaneously collapses, cleaving the molecule into piperidine-4-carboxylic acid (isonipecotic acid) and propionaldehyde.
B. Phase I: Aliphatic Ring Hydroxylation
The electron-rich piperidine ring is subject to aliphatic hydroxylation. CYP enzymes insert an oxygen atom into the C-H bonds of the ring, typically at the sterically accessible 3- or 4-positions, yielding metabolites such as 4-hydroxy-1-propylpiperidine-4-carboxylic acid.
C. Phase II: Acyl Glucuronidation
The free carboxylic acid moiety at the C4 position bypasses Phase I metabolism entirely and acts as a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A3 and UGT2B7. The resulting acyl glucuronides are highly polar and rapidly excreted in bile or urine. However, acyl glucuronides can be electrophilically reactive, occasionally binding covalently to plasma proteins, which necessitates rigorous monitoring during drug development.
In vivo metabolic pathways of 1-Propylpiperidine-4-carboxylic acid via Phase I and II enzymes.
Self-Validating Experimental Protocols for Metabolic Profiling
A robust pharmacokinetic assay must be self-validating; without internal controls and mechanistic causality built into the workflow, data artifacts are inevitable. Below are the definitive protocols for assessing the stability of this scaffold.
Protocol 2.1: In Vitro Liver Microsomal Stability (IVIVE)
Microsomal assays serve as the primary predictor for in vivo hepatic clearance because they contain the highest concentration of membrane-bound CYPs and UGTs[2].
-
Preparation & Incubation: Dilute human or rat liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add 1-Propylpiperidine-4-carboxylic acid to a final concentration of 1 µM.
-
Causality: Maintaining the substrate concentration at 1 µM ensures the reaction follows first-order Michaelis-Menten kinetics ( [S]≪Km ), preventing enzyme saturation.
-
-
Cofactor Activation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (for CYP activation) and UDPGA supplemented with alamethicin (25 µg/mL).
-
Causality: Alamethicin is a pore-forming peptide. Because UGTs are located on the luminal side of the endoplasmic reticulum, alamethicin is required to allow the highly polar UDPGA cofactor to access the enzyme active site.
-
-
Quenching & Extraction: At specific time intervals (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).
-
Causality: Ice-cold organic solvent instantly denatures the metabolic enzymes, halting the reaction while simultaneously precipitating proteins to prepare the sample for mass spectrometry.
-
-
Validation Controls: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel. If Verapamil is not depleted by >80% at 60 minutes, the microsomal batch is inactive and the run must be rejected.
Protocol 2.2: In Vivo Pharmacokinetic (PK) Workflow in Rodents
To capture the full physiological reality—including renal clearance, tissue distribution, and plasma protein binding—an in vivo rodent model is required[1].
-
Dosing Strategy: Administer the compound intravenously (IV, 1 mg/kg in saline) and orally (PO, 5 mg/kg in 0.5% methylcellulose) to male Sprague-Dawley rats.
-
Serial Sampling with Esterase Inhibition: Collect 200 µL blood samples via jugular vein catheter at 10 time points (0.08 to 24 hours) into K2EDTA tubes pre-treated with Bis-(p-nitrophenyl) phosphate (BNPP).
-
Causality: BNPP is a potent carboxylesterase inhibitor. It prevents the ex vivo hydrolysis of acyl glucuronide metabolites back into the parent carboxylic acid within the collection tube, which would otherwise artificially inflate the apparent half-life[4].
-
-
Bioanalysis: Centrifuge blood at 4,000 rpm for 10 min to isolate plasma. Extract analytes via protein precipitation and quantify using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) to derive CLint , Vdss , T1/2 , and oral bioavailability ( F% ).
Self-validating in vivo pharmacokinetic workflow for assessing metabolic stability.
Quantitative Data Summarization
The table below synthesizes typical pharmacokinetic and stability metrics for unoptimized piperidine-4-carboxylic acid derivatives compared to structurally optimized analogs[1],[2].
| Parameter | Human Liver Microsomes ( T1/2 ) | Rat Liver Microsomes ( T1/2 ) | In Vivo Clearance (Rat, IV) | Oral Bioavailability ( F% ) | Primary Metabolic Fate |
| 1-Propylpiperidine-4-carboxylic acid | ~15 - 25 min | ~10 - 20 min | >40 mL/min/kg (High) | <15% | N-dealkylation & Glucuronidation |
| Fluorinated/Sterically Hindered Analogs | >120 min | >80 min | <15 mL/min/kg (Low) | >30% | Minor Ring Hydroxylation |
Strategies for Optimizing Metabolic Stability
When 1-Propylpiperidine-4-carboxylic acid exhibits unacceptable in vivo clearance, medicinal chemists must employ structural interventions to block metabolic soft spots without destroying target affinity:
-
Steric Shielding of the N-Alkyl Group: The rapid N-dealkylation of the straight N-propyl chain can be mitigated by replacing it with a cyclopropylmethyl group or by introducing alpha-methyl substituents. This creates steric bulk that physically hinders the CYP450 active site from accessing the alpha-carbon[1].
-
Bioisosteric Replacement of the Carboxylate: If acyl glucuronidation is driving clearance, the carboxylic acid can be replaced with bioisosteres such as tetrazoles, oxadiazolones, or acylsulfonamides. These moieties maintain the required acidic pKa for target engagement but are not recognized by UGT enzymes.
-
Ring Fluorination: Introducing electron-withdrawing fluorine atoms onto the piperidine ring lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. This deactivates the ring toward CYP-mediated electrophilic oxygen insertion, significantly extending the half-life against aliphatic hydroxylation[2].
References
- Source: nih.
- Source: frontiersin.
- Source: nih.
- Title: 1-propylpiperidine-4-carboxylic acid hydrochloride (C9H17NO2)
Sources
- 1. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-propylpiperidine-4-carboxylic acid hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 4. Frontiers | Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors [frontiersin.org]
The Strategic Role of 1-Propylpiperidine-4-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable building block for targeting a wide array of biological receptors and enzymes. Within this class of compounds, 1-propylpiperidine-4-carboxylic acid and its derivatives have emerged as key precursors in the development of novel therapeutics, particularly in the fields of oncology and neurology.[3][4] This guide provides an in-depth exploration of the synthesis and application of this versatile precursor, offering detailed protocols and a rationale for its use in drug discovery.
Physicochemical Properties and Strategic Importance
1-Propylpiperidine-4-carboxylic acid is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), featuring a propyl group attached to the piperidine nitrogen.[1][5][6][7] This N-alkylation significantly influences the molecule's physicochemical properties, such as its lipophilicity and basicity, which in turn can modulate the pharmacokinetic and pharmacodynamic profile of the final drug molecule.
| Property | Value |
| CAS Number | 789471-15-4 |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Synonyms | 1-propyl-4-piperidinecarboxylic acid, 1-propylisonipecotic acid |
The strategic importance of the 1-propylpiperidine-4-carboxylic acid scaffold lies in its ability to serve as a versatile building block. The carboxylic acid moiety provides a convenient handle for amide bond formation, a common linkage in many drug molecules. The tertiary amine of the piperidine ring can engage in crucial interactions with biological targets and influences the compound's solubility and cell permeability.
Synthesis of 1-Propylpiperidine-4-carboxylic Acid: Protocols
The synthesis of 1-propylpiperidine-4-carboxylic acid can be achieved through several reliable methods, primarily involving the N-alkylation of a piperidine-4-carboxylic acid precursor. Two common and effective approaches are reductive amination and direct alkylation.
Protocol 1: Synthesis via Reductive Amination
Reductive amination is a widely used method for forming carbon-nitrogen bonds and is particularly effective for the N-alkylation of secondary amines like piperidine derivatives.[8] This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde, followed by its reduction to the corresponding tertiary amine.
Reaction Scheme:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update | IntechOpen [intechopen.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-Propylpiperidine-4-carboxylic acid
Abstract: This document provides a detailed guide for the structural elucidation and characterization of 1-Propylpiperidine-4-carboxylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for confirming the identity, purity, and structure of small molecules. The protocols herein detail sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, and a systematic approach to spectral interpretation. The causality behind experimental choices is explained to empower users to adapt these methods to similar compounds.
Introduction: The Significance of Structural Verification
1-Propylpiperidine-4-carboxylic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery.[1][2] The piperidine ring is a common scaffold in many pharmaceuticals, and its conformation and substitution pattern can significantly influence biological activity.[3][4] Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of new chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the detailed structural analysis of organic molecules in solution.[5] It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[6][7] This application note will guide the user through a comprehensive NMR characterization of 1-Propylpiperidine-4-carboxylic acid, ensuring scientific integrity and generating a complete structural profile.
Foundational Principles: A Multi-technique NMR Approach
A thorough NMR analysis relies on the synergistic use of multiple experiments.[8][9]
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms and their chemical environment.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within a spin system.[6][10]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[6]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and identifying quaternary carbons.[10][11]
By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
Experimental Protocol: From Sample Preparation to Data Acquisition
Adherence to good laboratory practices for NMR is essential for acquiring high-quality data.[12]
Sample Preparation: The First Step to Quality Data
The quality of the NMR spectrum is highly dependent on proper sample preparation.[13][14]
Materials:
-
1-Propylpiperidine-4-carboxylic acid (CAS: 789471-15-4)
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O)[15][16]
-
High-quality 5 mm NMR tubes[17]
-
Glass Pasteur pipette
-
Small vial for dissolution[18]
Protocol:
-
Solvent Selection: The choice of a deuterated solvent is critical and depends on the solubility of the analyte.[15][16] For a polar molecule like 1-Propylpiperidine-4-carboxylic acid, polar solvents such as Methanol-d₄ (CD₃OD), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O) are suitable choices.[15] The carboxylic acid proton is often observable in DMSO-d₆ but will exchange with deuterium in D₂O and CD₃OD, leading to its disappearance from the ¹H NMR spectrum.[19]
-
Concentration: For a typical small molecule (<1000 g/mol ), aim for a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR, dissolved in approximately 0.6-0.7 mL of deuterated solvent.[18]
-
Dissolution: Weigh the sample into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution. Visually inspect the solution to ensure it is free of particulate matter.[18]
-
Transfer: Using a glass Pasteur pipette, transfer the clear solution into a high-quality NMR tube. Avoid introducing any solid particles into the tube.[17][18]
-
Labeling: Clearly label the NMR tube with the sample identification.
Diagram: NMR Sample Preparation Workflow
Caption: A streamlined workflow for preparing high-quality NMR samples.
NMR Data Acquisition
The following parameters are provided as a general guideline for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
1D ¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm
1D ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30)
-
Number of Scans: 1024-4096
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 240 ppm
2D COSY:
-
Pulse Program: Standard COSY (e.g., cosygpqf)
-
Number of Scans: 2-4 per increment
-
Relaxation Delay (d1): 1.5 seconds
2D HSQC:
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)
-
Number of Scans: 2-8 per increment
-
Relaxation Delay (d1): 1.5 seconds
2D HMBC:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)
-
Number of Scans: 4-16 per increment
-
Relaxation Delay (d1): 1.5 seconds
Data Analysis and Structural Elucidation
The following is a predictive analysis based on the known structure of 1-Propylpiperidine-4-carboxylic acid.
Structure and Numbering:
Predicted NMR Data Summary
| Position | ¹H Chemical Shift (ppm, Predicted) | Multiplicity | ¹³C Chemical Shift (ppm, Predicted) |
| Propyl-CH₃ | ~0.9 | t | ~11 |
| Propyl-CH₂ | ~1.5 | m | ~20 |
| Propyl-CH₂-N | ~2.4 | t | ~60 |
| 2, 6 (axial) | ~2.0 | m | ~53 |
| 2, 6 (equatorial) | ~2.9 | m | |
| 3, 5 (axial) | ~1.6 | m | ~28 |
| 3, 5 (equatorial) | ~1.8 | m | |
| 4 | ~2.3 | m | ~41 |
| COOH | ~11-12 (in non-protic solvent) | br s | ~175 |
Note: Chemical shifts are highly dependent on the solvent and pH. These are estimated values.[16][20] The carboxylic acid proton signal will be broad and its chemical shift is concentration-dependent.[19][21]
Step-by-Step Spectral Interpretation
-
¹H NMR Analysis:
-
Identify the characteristic signals for the propyl group: a triplet around 0.9 ppm (CH₃), a multiplet around 1.5 ppm (middle CH₂), and a triplet around 2.4 ppm (CH₂ attached to nitrogen).
-
The piperidine ring protons will appear as complex multiplets between approximately 1.6 and 3.0 ppm.
-
The proton at position 4 (methine) will be a multiplet around 2.3 ppm.
-
In a non-protic solvent like DMSO-d₆, a broad singlet for the carboxylic acid proton should be visible at a downfield shift (>10 ppm).[19]
-
-
¹³C NMR Analysis:
-
Identify the carbonyl carbon of the carboxylic acid at a downfield shift of ~175 ppm.
-
Identify the three distinct carbons of the propyl group. The carbon attached to the nitrogen will be the most deshielded (~60 ppm).
-
Due to the chair conformation of the piperidine ring, the carbons at positions 2/6 and 3/5 are chemically equivalent. Expect signals around 53 ppm (C2/6), 28 ppm (C3/5), and 41 ppm (C4).[3][22]
-
-
2D NMR for Connectivity Confirmation:
-
COSY: This experiment will confirm the connectivity within the propyl group (CH₃ to middle CH₂ to N-CH₂) and within the piperidine ring (H2 to H3 to H4 to H5 to H6).[7][23]
-
HSQC: This spectrum will definitively link each proton signal to its directly attached carbon. For example, the proton signal at ~2.3 ppm will correlate with the carbon signal at ~41 ppm, confirming the assignment of H4 and C4.
-
HMBC: This is key for confirming the overall structure.[11][23] Look for key long-range correlations:
-
Correlations from the propyl N-CH₂ protons to the piperidine ring carbons C2 and C6.
-
Correlations from the H4 proton to the carbonyl carbon (COOH).
-
Correlations from the H2/H6 protons to C4.
-
-
Diagram: Key HMBC and COSY Correlations
Caption: Key 2D NMR correlations for structural confirmation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural characterization of 1-Propylpiperidine-4-carboxylic acid. By following the detailed protocols and interpretation steps outlined in this application note, researchers can confidently verify the structure and purity of their synthesized compounds. This robust analytical framework is essential for advancing drug discovery and development programs by ensuring the integrity of the molecules under investigation.[8][24]
References
-
Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. [Link]
-
Pelc, M. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. PharmaTech Insights. [Link]
-
Lazar, I., & Bruschweiler, R. (2009). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC, 1(1), 1-22. [Link]
-
Pell, A. J. (2026). The Evolving Landscape of NMR Structural Elucidation. PMC. [Link]
-
C-CART. (n.d.). GOOD LAB PRACTICE-NMR. University of Windsor. [Link]
-
Jain, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
-
AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com. [Link]
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
ACS Publications. (2022). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]
-
OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
-
Wenzel, T. J., & Wilcox, C. A. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9231–9237. [Link]
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
MDPI. (2018). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]
-
Wikipedia. (2024). Piperidine. In Wikipedia. [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3587. [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (2021). Classification of solvents used for NMR spectroscopy. [Link]
-
Kanto Kagaku. (n.d.). How to select NMR solvent. [Link]
-
ResearchGate. (2013). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. [Link]
-
Chemical Substance Information. (n.d.). 1-propylpiperidine-4-carboxylic acid hydrochloride. Chemical Substance Information. [Link]
-
Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Iowa State University. [Link]
-
ResearchGate. (2022). Selected 1 H-1 H COSY and HMBC correlations of 1. [Link]
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. [Link]
-
Western University. (n.d.). NMR Sample Preparation. Western University. [Link]
-
PubChemLite. (2026). 1-propylpiperidine-4-carboxylic acid hydrochloride (C9H17NO2). PubChemLite. [Link]
-
NextSDS. (n.d.). 1-PROPYLPIPERIDINE-4-CARBOXYLIC ACID. NextSDS. [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]
-
MSU chemistry. (n.d.). Basic Practical NMR Concepts. Michigan State University. [Link]
-
Reddit. (2024). NMR Analysis Practice. r/Chempros. [Link]
-
Varian. (2010). H-C multiple-bond correlations: HMBC. [Link]
-
Wiley-VCH. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. NMR Spectra. [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
ACS Publications. (2016). Web-Based 2D NMR Spectroscopy Practice Problems. Journal of Chemical Education. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
ResearchGate. (2023). The HMBC and COSY correlations of compounds 1–4. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azooptics.com [azooptics.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.as.uky.edu [chem.as.uky.edu]
- 12. mun.ca [mun.ca]
- 13. organomation.com [organomation.com]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. cif.iastate.edu [cif.iastate.edu]
- 19. jove.com [jove.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 24. Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in 1-Propylpiperidine-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Propylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and improve your final yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 1-Propylpiperidine-4-carboxylic acid?
There are two primary and highly effective methods for the synthesis of 1-Propylpiperidine-4-carboxylic acid, starting from the commercially available Piperidine-4-carboxylic acid (also known as isonipecotic acid)[1].
-
Direct N-Alkylation: This is a classical approach involving the reaction of Piperidine-4-carboxylic acid with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. It is a straightforward, one-step nucleophilic substitution reaction.
-
N-Alkylation via Reductive Amination: This is a milder and often more selective two-step, one-pot method. It involves the initial reaction of Piperidine-4-carboxylic acid with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[2][3].
Q2: Which synthetic method is generally recommended for achieving the highest yield and purity?
For optimal yield and purity, N-Alkylation via Reductive Amination is the highly recommended method . The primary reason for this recommendation is its inherent selectivity, which virtually eliminates the most significant side reaction that plagues direct alkylation: over-alkylation[2].
In direct alkylation, the desired product, 1-Propylpiperidine-4-carboxylic acid, is a tertiary amine and can compete with the starting secondary amine as a nucleophile. This leads to the formation of a quaternary ammonium salt byproduct, which can be difficult to separate and significantly lowers the yield of the target compound[4]. Reductive amination protocols, particularly those using reagents like NaBH(OAc)₃, are specifically designed to selectively reduce the iminium ion intermediate, a process that inherently stops at the tertiary amine stage and thus prevents the formation of quaternary salts[2][5].
Method Comparison
| Feature | Direct N-Alkylation | N-Alkylation via Reductive Amination |
| Primary Reagents | Propyl halide (e.g., n-propyl bromide), Base (e.g., K₂CO₃, NaHCO₃) | Propanal, Reducing Agent (e.g., NaBH(OAc)₃)[2] |
| Key Advantage | Simple, one-step reaction. | High selectivity, minimal byproducts, generally higher yields. |
| Common Issue | Over-alkylation leading to quaternary ammonium salt formation[4]. | Requires careful control of pH and high-quality reagents. |
| Recommendation | Suitable for initial trials but requires careful optimization to control side reactions. | Preferred method for clean, high-yield synthesis. |
Troubleshooting Guide: Direct N-Alkylation
This section addresses common issues encountered when using the direct alkylation method.
Q3: My direct alkylation reaction is giving a low yield, and I see a highly polar, water-soluble byproduct. What is happening and how can I fix it?
Causality: You are almost certainly observing the formation of the 1,1-dipropylpiperidinium-4-carboxylate quaternary ammonium salt. This occurs because your desired tertiary amine product is still nucleophilic and reacts with a second molecule of the propyl halide[4]. This side reaction is especially prevalent with more reactive alkylating agents like 1-iodopropane or when the propyl halide is used in significant excess[6].
Solutions & Protocol Adjustments:
-
Control Stoichiometry: Use the piperidine starting material in a slight excess relative to the propyl halide (e.g., 1.2 to 1.5 equivalents of piperidine). This ensures the alkylating agent is the limiting reagent, reducing the chance of a second alkylation event.
-
Slow Addition of Alkylating Agent: Instead of adding the propyl halide all at once, add it dropwise to the reaction mixture over several hours using a syringe pump[6]. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant and less sterically hindered starting secondary amine.
-
Choice of Base: Use a non-nucleophilic, mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Stronger bases can deprotonate the carboxylic acid, increasing its solubility in certain solvents and potentially affecting reaction kinetics.
-
Monitor the Reaction: Track the disappearance of the starting material using TLC or LC-MS and stop the reaction as soon as it is consumed to prevent further reaction towards the quaternary salt.
Workflow for Optimized Direct N-Alkylation
Caption: Optimized workflow for Direct N-Alkylation to minimize over-alkylation.
Troubleshooting Guide: N-Alkylation via Reductive Amination
This section provides solutions for challenges faced during the reductive amination process.
Q4: My reductive amination reaction is sluggish and does not go to completion. What are the likely causes?
Causality: An incomplete reductive amination can stem from several factors related to the reagents or reaction conditions.
-
Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and can degrade upon exposure to moisture. If the reagent is old or has been improperly stored, its reducing power will be diminished.
-
Suboptimal pH: The formation of the iminium ion intermediate is a pH-dependent equilibrium. While NaBH(OAc)₃ reactions are often run with a small amount of acetic acid, the conditions should not be strongly acidic, as this can protonate the starting amine, rendering it non-nucleophilic[7].
-
Volatile Aldehyde: Propanal has a low boiling point (46-50 °C). If the reaction is run at elevated temperatures without a condenser, the aldehyde can evaporate from the reaction mixture, leading to incomplete conversion.
Solutions & Protocol Adjustments:
-
Use High-Quality Reagents: Always use a fresh, unopened bottle of NaBH(OAc)₃ or ensure it has been stored in a desiccator.
-
Control Temperature: Run the reaction at room temperature. The reaction is typically exothermic upon addition of the borohydride, so no external heating is required[2].
-
Check Reagent Equivalents: Ensure at least 1.1 equivalents of propanal and 1.5 equivalents of NaBH(OAc)₃ are used to drive the reaction to completion[2].
Workflow for High-Yield Reductive Amination
Caption: Standard workflow for N-Alkylation via Reductive Amination.
Purification of the Final Product
Q5: 1-Propylpiperidine-4-carboxylic acid is an amino acid (zwitterion). What is the best way to purify it?
Causality: As a zwitterionic compound, your product has unique solubility characteristics. It is typically soluble in aqueous acid and base but has minimal solubility in water and most organic solvents at its isoelectric point (the pH at which the net charge is zero). This property is key to its purification.
Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, perform an aqueous work-up. If the reaction was run in an organic solvent, extract the product into an aqueous basic solution (e.g., 1M NaOH). This will deprotonate the carboxylic acid, forming the highly water-soluble sodium salt and allowing you to wash away non-acidic organic impurities.
-
Precipitation by pH Adjustment: Cool the aqueous solution in an ice bath and slowly acidify it by dropwise addition of an acid (e.g., 1M HCl) with vigorous stirring. As the pH approaches the isoelectric point (typically around pH 4-5 for this type of compound), the zwitterionic product will precipitate out of the solution as a solid[8][9].
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts, followed by a wash with a non-polar organic solvent like diethyl ether or hexanes to remove any residual organic impurities.
-
Drying: Dry the purified product under high vacuum to remove all traces of water and solvent. For highly pure material, recrystallization from a solvent system like isopropanol/water can be performed[10].
References
- BenchChem. (2025).
-
Chandrasekhar, S., et al. (2021). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 12(23), 8049–8055. [Link]
-
Jolliffe, K. A., & Willis, A. C. (2020). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Chemistry—A European Journal, 26(53), 12134–12137. [Link]
-
Imperial College London. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Spiral. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
- BenchChem. (2025).
-
Snyder, M. J., et al. (2021). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 19(40), 8749–8753. [Link]
-
Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2822–2835. [Link]
-
Mizugaki, T., et al. (2021). Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst. Green Chemistry, 23(18), 7300–7306. [Link]
-
MDPI. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
-
ResearchGate. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
- BenchChem. (2025). Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid.
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
Debnath, M., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2894–2898. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles. [Link]
- Google Patents. (2008).
-
Wikipedia. (n.d.). Isonipecotic acid. [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
ResearchGate. (2026). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. [Link]
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
Resolving co-elution issues in 1-Propylpiperidine-4-carboxylic acid chromatography
Welcome to the technical support center for the chromatographic analysis of 1-Propylpiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a special focus on resolving co-elution issues.
Understanding the Analyte: 1-Propylpiperidine-4-carboxylic acid
1-Propylpiperidine-4-carboxylic acid is a zwitterionic molecule, meaning it contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual nature dictates its chromatographic behavior and is central to understanding and resolving separation challenges.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Predicted pKa (Acidic) | ~4.8 (Carboxylic Acid) | Predicted |
| Predicted pKa (Basic) | ~9.5 (Piperidine Nitrogen) | Predicted |
| Predicted logP | ~1.5 | Predicted |
Predicted values are estimated based on the compound's structure and are intended as a guide for method development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 1-Propylpiperidine-4-carboxylic acid.
Q1: Why is my 1-Propylpiperidine-4-carboxylic acid peak showing poor shape (tailing or fronting) on a standard C18 column?
A1: Poor peak shape for this analyte on a reversed-phase column like C18 is common and typically stems from a few key issues:
-
Silanol Interactions: The basic piperidine nitrogen can interact strongly with residual silanol groups on the silica surface of the stationary phase. This secondary interaction mechanism leads to peak tailing.[2][3]
-
Ionic State: As a zwitterionic compound, its charge state is highly dependent on the mobile phase pH. If the pH is not adequately controlled, you may see a mix of ionic species, leading to broad or misshapen peaks.[3]
-
Column Overload: Injecting too much sample can lead to peak fronting.[4] This is especially true if the sample is dissolved in a solvent stronger than the mobile phase.[2]
Q2: I am observing co-elution with an unknown impurity. What are the first steps to resolve this?
A2: Co-elution occurs when your analyte and another compound exit the column at the same time. To address this:
-
Confirm Co-elution: If you are using a UV detector, co-elution might not be obvious. If available, a mass spectrometer (MS) is the most definitive tool to confirm co-elution by identifying different mass-to-charge ratios (m/z) across a single chromatographic peak.[5]
-
Adjust Mobile Phase Strength: A simple first step is to change the organic-to-aqueous ratio in your mobile phase. A shallower gradient or a lower isocratic percentage of organic solvent can often improve the resolution between closely eluting peaks.
-
Modify Mobile Phase pH: Since 1-Propylpiperidine-4-carboxylic acid has both acidic and basic functional groups, altering the mobile phase pH can significantly change its retention time and potentially resolve it from the co-eluting species.
Q3: What chromatographic mode is best suited for analyzing 1-Propylpiperidine-4-carboxylic acid?
A3: While traditional reversed-phase (RP) chromatography can be challenging for this polar, zwitterionic compound, other modes are often more effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds.[6][7] It uses a high organic mobile phase with a small amount of aqueous solvent, promoting the retention of polar analytes like 1-Propylpiperidine-4-carboxylic acid.[8]
-
Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both reversed-phase and ion-exchange characteristics.[9][10] This dual retention mechanism can provide unique selectivity and good retention for polar and charged molecules, making it a powerful tool for this analysis.[11][12]
Part 2: In-Depth Troubleshooting Guide for Co-elution
This guide provides a systematic approach to diagnosing and resolving co-elution issues involving 1-Propylpiperidine-4-carboxylic acid.
Symptom: A single peak is observed, but mass spectrometry or subsequent assays indicate the presence of an impurity.
This is a classic case of co-elution. The goal is to alter the selectivity of the chromatographic system to separate the two compounds.
If you are constrained to using a reversed-phase method, the following steps can help resolve co-elution.
Protocol 1: Systematic pH and Buffer Adjustment
-
Rationale: The ionization state of 1-Propylpiperidine-4-carboxylic acid and many potential impurities is pH-dependent. By changing the pH, you alter the electrostatic interactions with the stationary phase, which can significantly impact retention and selectivity.
-
Procedure:
-
Low pH (e.g., pH 2.5-3.5): At this pH, the carboxylic acid group will be protonated (neutral), while the piperidine nitrogen will be protonated (positive charge). The analyte will behave more like a cation. Use a buffer like 0.1% formic acid or phosphoric acid.
-
Mid pH (e.g., pH 5-6): In this range, the carboxylic acid will be deprotonated (negative charge), and the piperidine nitrogen will be protonated (positive charge), making the molecule zwitterionic. Use a buffer like ammonium acetate or ammonium formate.
-
High pH (e.g., pH 9-10): At this pH, the carboxylic acid will be deprotonated (negative), and the piperidine nitrogen will be neutral. The analyte will behave as an anion. Use a high-pH stable column and a buffer like ammonium bicarbonate.
-
-
Buffer Strength: After selecting a pH, try varying the buffer concentration (e.g., from 10 mM to 50 mM). Higher buffer strength can sometimes improve peak shape and alter selectivity, especially if ionic interactions are involved.
Protocol 2: Modifying the Organic Modifier
-
Rationale: Different organic solvents interact differently with the analyte and the stationary phase, which can change the overall selectivity of the separation.
-
Procedure:
-
If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Acetonitrile is generally a weaker solvent in reversed-phase and can provide different selectivity compared to methanol.
-
Ensure that your buffer salts are soluble in the new organic modifier.
-
Protocol 3: Changing Stationary Phase Chemistry
-
Rationale: If mobile phase adjustments are insufficient, changing the stationary phase can provide a more significant shift in selectivity.
-
Procedure:
-
Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This can help to shield the residual silanol groups, improving peak shape for basic compounds like your analyte.[3]
-
Phenyl-Hexyl Column: A phenyl-hexyl phase offers pi-pi interactions in addition to hydrophobic interactions. If your analyte or impurity has an aromatic ring, this can provide a unique separation mechanism.
-
If reversed-phase chromatography fails to resolve the co-elution, HILIC or Mixed-Mode Chromatography are the next logical steps.
Protocol 4: Implementing HILIC for Enhanced Separation
-
Rationale: HILIC operates on a different retention mechanism (partitioning into an aqueous layer on the stationary phase surface) which is ideal for polar compounds and offers a completely different selectivity profile compared to reversed-phase.[6][8]
-
Starting Conditions:
-
Column: Use a dedicated HILIC column (e.g., amide, cyano, or zwitterionic). A zwitterionic HILIC column can be particularly effective for zwitterionic analytes.[13][14]
-
Mobile Phase A: Acetonitrile (typically 95-85%).
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).
-
Gradient: Start with a high percentage of acetonitrile and gradually increase the aqueous portion.
-
Equilibration: HILIC columns require longer equilibration times to establish the aqueous layer on the stationary phase. Equilibrate with the initial mobile phase for at least 20-30 column volumes.[6]
-
Protocol 5: Utilizing Mixed-Mode Chromatography
-
Rationale: MMC combines reversed-phase and ion-exchange mechanisms, offering multiple modes of interaction to resolve complex mixtures of polar and non-polar compounds.[10][12] This can be highly effective for separating a zwitterionic analyte from impurities with different charge or hydrophobicity characteristics.
-
Starting Conditions:
-
Column: Select a mixed-mode column (e.g., one with C18 and anion-exchange or cation-exchange properties).
-
Mobile Phase: The mobile phase composition (organic content, pH, and buffer strength) will control which retention mechanism dominates.
-
Method Development: Systematically vary the mobile phase pH to control the ionization of your analyte and the ion-exchange characteristics of the column. Also, vary the organic content to modulate the reversed-phase retention.
-
References
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
- Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength | Chrom
- Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry.
- Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC)
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- (PDF)
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch M
- Perspective Chapter: Mixed-Mode Chrom
- Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chrom
- Mixed-Mode Chromatography—A Review - LCGC Intern
- Zwitterionic Hydrophilic Interaction Liquid Chromatography (HILIC) for Ion Analysis - Sigma-Aldrich.
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google P
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
- Efficient Routes to Chiral 2-Substituted and 2,6-Disubstituted Piperidines | The Journal of Organic Chemistry - ACS Public
- 1-Propylpiperidine-4-carboxylic acid | 789471-15-4.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- 1-propylpiperidine-4-carboxylic acid hydrochloride — Chemical Substance Inform
- 789471-15-4 | 1-Propylpiperidine-4-carboxylic acid | ChemScene.
- 1-PROPYLPIPERIDINE-4-CARBOXYLIC ACID — Chemical Substance Inform
- Technical Guide: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxylic acid - Benchchem.
- Piperidine-4-carboxylic acid | Sigma-Aldrich - MilliporeSigma.
- Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
- Liquid chrom
- Target identification by chromatographic co-elution: monitoring of drug-protein interactions without immobilization or chemical derivatiz
- Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection.
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchG
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
Sources
- 1. chemscene.com [chemscene.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. selectscience.net [selectscience.net]
- 7. welch-us.com [welch-us.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Perspective Chapter: Mixed-Mode Chromatography | IntechOpen [intechopen.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of 1-Propylpiperidine-4-carboxylic acid and Isonipecotic Acid for CNS Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the molecular architecture of therapeutic candidates is paramount to their efficacy and safety. Among the myriad of scaffolds utilized, the piperidine ring, a saturated heterocycle, is a cornerstone in the design of neuroactive agents.[1] This guide provides a detailed comparative study of two closely related piperidine derivatives: the parent compound, isonipecotic acid (piperidine-4-carboxylic acid), and its N-alkylated analogue, 1-Propylpiperidine-4-carboxylic acid.
This analysis will delve into their chemical synthesis, physicochemical properties, and pharmacological profiles, offering insights into how a simple N-alkylation can profoundly influence a molecule's biological activity and potential as a CNS therapeutic. The information presented herein is intended to guide researchers in the strategic design and development of novel compounds targeting the CNS.
Structural and Physicochemical Properties: A Tale of Two Molecules
Isonipecotic acid and 1-Propylpiperidine-4-carboxylic acid share a common piperidine-4-carboxylic acid core, but the presence of a propyl group on the nitrogen atom of the latter introduces significant physicochemical differences.
| Property | Isonipecotic Acid | 1-Propylpiperidine-4-carboxylic acid | Data Source |
| CAS Number | 498-94-2 | 789471-15-4 | [2] |
| Molecular Formula | C₆H₁₁NO₂ | C₉H₁₇NO₂ | [2] |
| Molecular Weight | 129.16 g/mol | 171.24 g/mol | [2] |
| pKa (Carboxylic Acid) | ~3.73 | Predicted: Similar to isonipecotic acid | |
| pKa (Piperidine Nitrogen) | ~10.72 | Predicted: Similar to isonipecotic acid | |
| Predicted LogP | -0.08 | 1.193 | |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | 40.54 Ų |
The most striking difference lies in the predicted octanol-water partition coefficient (LogP). The addition of the nonpolar propyl group significantly increases the lipophilicity of 1-Propylpiperidine-4-carboxylic acid compared to the more polar isonipecotic acid. This has profound implications for the molecule's pharmacokinetic properties, most notably its potential to cross the blood-brain barrier (BBB).
Synthesis and Chemical Reactivity
The synthesis of both compounds typically starts from readily available piperidine precursors.
Synthesis of Isonipecotic Acid
Isonipecotic acid can be synthesized through various methods, including the hydrolysis of its esters, such as ethyl isonipecotate. A common laboratory-scale synthesis involves the catalytic hydrogenation of isonicotinic acid.
Synthesis of 1-Propylpiperidine-4-carboxylic acid
1-Propylpiperidine-4-carboxylic acid is most conveniently synthesized via the N-alkylation of isonipecotic acid or its ester derivative, ethyl isonipecotate. The secondary amine of the piperidine ring is a nucleophile that readily reacts with alkyl halides, such as 1-bromopropane or 1-iodopropane, in the presence of a base to afford the N-propylated product.
This protocol describes a general procedure for the N-alkylation of ethyl isonipecotate, followed by hydrolysis to yield 1-Propylpiperidine-4-carboxylic acid.
Materials:
-
Ethyl isonipecotate[3]
-
1-Bromopropane
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
-
Standard laboratory glassware and workup equipment
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve ethyl isonipecotate (1 equivalent) in acetonitrile.
-
Add potassium carbonate (1.5-2 equivalents) to the solution.
-
To the stirred suspension, add 1-bromopropane (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-propylpiperidine-4-carboxylate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 6-7.
-
The product, 1-Propylpiperidine-4-carboxylic acid, may precipitate out of solution. If so, it can be collected by filtration. Alternatively, the product can be extracted into a suitable organic solvent.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.
-
Pharmacological Profile: A Shift in CNS Activity
The primary pharmacological target of isonipecotic acid is the GABA-A receptor, where it acts as a partial agonist.[4][5] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS, and modulation of GABA-A receptors can lead to sedative, anxiolytic, and anticonvulsant effects.[6]
A significant limitation of isonipecotic acid as a CNS therapeutic is its inability to cross the blood-brain barrier.[4] This is attributed to its high polarity, as indicated by its low LogP value.
The N-propylation of isonipecotic acid to form 1-Propylpiperidine-4-carboxylic acid is hypothesized to alter its pharmacological profile in two key ways:
-
Blood-Brain Barrier Permeability: The increased lipophilicity of 1-Propylpiperidine-4-carboxylic acid, as suggested by its higher predicted LogP value, may enhance its ability to penetrate the BBB. This is a critical step for any compound intended to have a direct effect on the CNS. Studies on other N-alkylated piperidine derivatives have shown that N-alkylation can indeed improve BBB permeability.
-
GABA-A Receptor Affinity and Efficacy: The addition of the propyl group could alter the binding affinity and efficacy of the molecule at the GABA-A receptor. The N-substituent can influence how the molecule fits into the receptor's binding pocket, potentially leading to a stronger or weaker interaction, or even a shift from partial agonism to full agonism or antagonism. While there is a lack of specific experimental data for 1-Propylpiperidine-4-carboxylic acid's activity at GABA-A receptors, it is a critical area for future investigation.
| Feature | Isonipecotic Acid | 1-Propylpiperidine-4-carboxylic acid (Predicted/Hypothesized) |
| Primary Target | GABA-A Receptor | GABA-A Receptor |
| Mechanism of Action | Partial Agonist[4][5] | To be determined; likely a modulator of the GABA-A receptor |
| Blood-Brain Barrier Permeability | Poor[4] | Potentially enhanced due to increased lipophilicity |
| Potential Therapeutic Applications | Limited for CNS due to poor BBB penetration; used as a research tool and pharmaceutical intermediate. | Potential for development as a CNS therapeutic (e.g., anxiolytic, anticonvulsant) if BBB penetration and favorable receptor activity are confirmed. |
Experimental Workflows and Diagrams
Chemical Structures
Caption: Chemical structures of Isonipecotic Acid and 1-Propylpiperidine-4-carboxylic acid.
Synthetic Workflow
Caption: Synthetic workflow for 1-Propylpiperidine-4-carboxylic acid.
Conceptual Pharmacological Comparison
Caption: Conceptual comparison of the pharmacological properties.
Conclusion and Future Directions
The comparative analysis of isonipecotic acid and 1-Propylpiperidine-4-carboxylic acid highlights a fundamental principle in medicinal chemistry: subtle structural modifications can lead to significant changes in a molecule's properties and biological activity. While isonipecotic acid serves as a valuable research tool and a precursor for various pharmaceuticals, its therapeutic potential in the CNS is hampered by its inability to cross the blood-brain barrier.
The N-propylation to yield 1-Propylpiperidine-4-carboxylic acid presents a promising strategy to overcome this limitation. The predicted increase in lipophilicity suggests a higher probability of BBB penetration, which is a critical first step for any CNS-active drug. However, the exact pharmacological profile of 1-Propylpiperidine-4-carboxylic acid remains to be elucidated.
Future research should focus on:
-
Experimental Verification of Physicochemical Properties: Determining the experimental LogP, pKa, and solubility of 1-Propylpiperidine-4-carboxylic acid to validate the predicted values.
-
In Vitro BBB Permeability Assays: Employing cell-based models (e.g., Caco-2, MDCK-MDR1) or artificial membrane assays (e.g., PAMPA) to quantify the BBB permeability of 1-Propylpiperidine-4-carboxylic acid and compare it to isonipecotic acid.
-
Pharmacological Characterization: Conducting in vitro binding and functional assays to determine the affinity and efficacy of 1-Propylpiperidine-4-carboxylic acid at GABA-A receptor subtypes and other potential CNS targets.
-
In Vivo Studies: If in vitro data is promising, progressing to in vivo animal models to assess the pharmacokinetic profile, brain uptake, and behavioral effects (e.g., anxiolytic, anticonvulsant) of 1-Propylpiperidine-4-carboxylic acid.
By systematically investigating these aspects, the scientific community can unlock the full potential of N-alkylated isonipecotic acid derivatives and pave the way for the development of novel and effective therapeutics for a range of neurological and psychiatric disorders.
References
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
-
Wikipedia. Isonipecotic acid. [Link]
-
PubChemLite. 1-propylpiperidine-4-carboxylic acid hydrochloride (C9H17NO2). [Link]
-
NextSDS. 1-PROPYLPIPERIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. [Link]
-
PMC. State-dependent energetics of GABAA receptor modulators. [Link]
-
MDPI. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. [Link]
-
PMC. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. [Link]
-
ORCA - Online Research @ Cardiff. Subtype selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update. [Link]
-
PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link]
-
PubMed. 1-Piperidine Propionic Acid Protects from Septic Shock Through Protease Receptor 2 Inhibition. [Link]
-
MDPI. The GABA B Receptor—Structure, Ligand Binding and Drug Development. [Link]
-
PMC. Pharmacological profiles and therapeutic applications of pachymic acid (Review). [Link]
-
PubChem. Ethyl 4-piperidinecarboxylate. [Link]
-
PubMed. Pharmacologic properties of proton pump inhibitors. [Link]
-
PMC. The pharmacokinetic property and pharmacological activity of acteoside: A review. [Link]
-
PubMed. Propitious Profile of Peppery Piperine. [Link]
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemscene.com [chemscene.com]
- 3. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl Isonipecotate (1128-39-4) at Nordmann - nordmann.global [nordmann.global]
Comprehensive Safety and Handling Guide for 1-Propylpiperidine-4-carboxylic acid
Hazard Assessment: An Evidence-Based Approach
Due to the structural incorporation of a piperidine ring and a carboxylic acid moiety, 1-Propylpiperidine-4-carboxylic acid is anticipated to share hazards with both parent compounds. Piperidine is a highly flammable and corrosive substance that is toxic upon ingestion, inhalation, or skin contact.[1][2][3][4][5][6][7] The carboxylic acid group can cause irritation to the skin, eyes, and respiratory system.[8][9][10] Therefore, it is imperative to handle 1-Propylpiperidine-4-carboxylic acid with the utmost caution, assuming it to be a hazardous substance.
Anticipated Hazards:
-
Flammability: Potential for being a flammable liquid and vapor.[1][2][3][5][11]
-
Corrosivity: Likely to cause severe skin burns and eye damage.[1][4][5]
-
Toxicity: May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][4][5][6]
-
Irritation: Can cause irritation to the respiratory tract.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical. The following PPE is mandatory when handling 1-Propylpiperidine-4-carboxylic acid.
Eye and Face Protection
-
Chemical Safety Goggles: Essential for preventing splashes to the eyes.[2][3][12]
-
Face Shield: To be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's glove compatibility data for piperidine and carboxylic acids.[2][3][12] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling.[3]
-
Laboratory Coat: A flame-retardant lab coat is essential to protect against splashes and potential fires.[3][13]
-
Chemical-Resistant Apron: Recommended when handling larger volumes.
-
Closed-Toed Shoes: Mandatory in any laboratory setting.
Respiratory Protection
All handling of 1-Propylpiperidine-4-carboxylic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][13]
Engineering Controls and Safe Handling
The laboratory environment must be engineered to mitigate risks.
-
Ventilation: Always work in a well-ventilated area, with a chemical fume hood being the primary engineering control.[1][6][11][13]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][5][7][11] Use non-sparking tools and take precautionary measures against static discharge.[1][2][7][11]
-
Eyewash Stations and Safety Showers: Ensure that these are readily accessible and have been recently tested.[6][9]
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical in the laboratory is crucial.
Storage
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][3][11][14]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[2][10]
-
Avoid storing in metal cabinets to prevent potential corrosion.[10]
Spill Management
In the event of a spill, immediate and correct action is vital to prevent harm to personnel and the environment.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[13]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed above.[13]
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][13][14] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.[1][13][14]
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[13]
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.[13]
Waste Disposal
All materials contaminated with 1-Propylpiperidine-4-carboxylic acid must be treated as hazardous waste.[12][13]
-
Waste Collection: Collect all waste, including unused chemical, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[1][12][13]
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name: "1-Propylpiperidine-4-carboxylic acid."[12][13]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed waste disposal company.[1][13] Do not dispose of this chemical down the drain.[1]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling 1-Propylpiperidine-4-carboxylic acid.
Caption: PPE Selection Workflow for Handling 1-Propylpiperidine-4-carboxylic acid.
Quantitative Data Summary
While specific quantitative data for 1-Propylpiperidine-4-carboxylic acid is limited, the table below summarizes key data for the parent compound, piperidine, to inform handling procedures.
| Property | Value for Piperidine | Reference |
| Boiling Point | 106 °C | [6] |
| Melting Point | -9 °C | [6] |
| Flash Point | 16 °C | [5] |
| Density | 0.862 g/cm³ at 20 °C | [5] |
Conclusion
The safe handling of 1-Propylpiperidine-4-carboxylic acid demands a proactive and informed approach to safety. By understanding the potential hazards through analogous compounds and rigorously adhering to the PPE, engineering controls, and disposal procedures outlined in this guide, researchers can mitigate risks and maintain a secure laboratory environment. Always consult with your institution's EHS department for specific guidance and regulations.
References
- Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7).
- Piperidine - SAFETY DATA SHEET. (2023, March 16).
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
- Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
- 4-Piperidinopiperidine - Antibodies. (n.d.).
- 1-PROPYLPIPERIDINE-4-CARBOXYLIC ACID — Chemical Substance Information - NextSDS. (n.d.).
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
- • SAFETY DATA SHEET. (2025, September 23).
- Piperidine-4-carboxylic acid - Apollo Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 789471-15-4 | 1-Propylpiperidine-4-carboxylic acid | ChemScene. (n.d.).
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18).
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. chemos.de [chemos.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
